![molecular formula C16H13NO2 B15204119 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile is a complex organic compound that features a biphenyl core with a dioxolane ring and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile typically involves the formation of the biphenyl core followed by the introduction of the dioxolane ring and the nitrile group. One common method involves the reaction of 4-bromobiphenyl with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The nitrile group can then be introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly reductants and catalysts is also considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism by which 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The dioxolane ring and nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide
Uniqueness
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both a dioxolane ring and a nitrile group on the biphenyl core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C16H13NO2 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
3-[4-(1,3-dioxolan-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C16H13NO2/c17-11-12-2-1-3-15(10-12)13-4-6-14(7-5-13)16-18-8-9-19-16/h1-7,10,16H,8-9H2 |
Clave InChI |
HHMNJTMLMNFPFB-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=C(C=C2)C3=CC=CC(=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




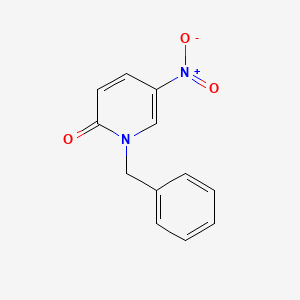



![[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15204070.png)

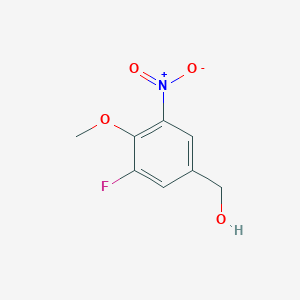
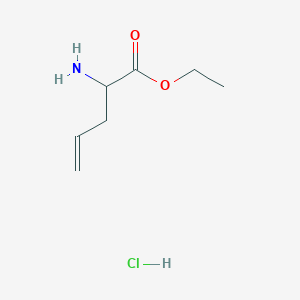
![6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)
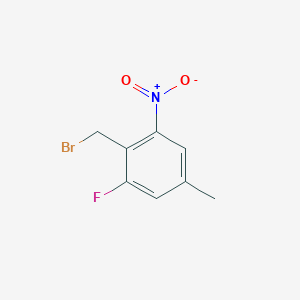
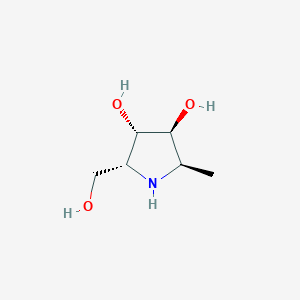
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide](/img/structure/B15204103.png)
